molecular formula C10H8N2O2 B3285591 5-Aminoquinoline-8-carboxylic acid CAS No. 80690-06-8

5-Aminoquinoline-8-carboxylic acid

Cat. No.: B3285591
CAS No.: 80690-06-8
M. Wt: 188.18 g/mol
InChI Key: HPYOTWIJFUEKRW-UHFFFAOYSA-N
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Description

5-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both an amino group and a carboxylic acid group in the quinoline ring makes this compound a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the functionalization of the quinoline ring. For example, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to improve the yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Aminoquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions include substituted quinoline derivatives, quinoline-8-carboxylic acid derivatives, and various functionalized quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminoquinoline-8-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-aminoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYOTWIJFUEKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666420
Record name 5-Aminoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80690-06-8
Record name 5-Aminoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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